![molecular formula C17H24N2O B4932791 N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4932791.png)
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphoma, leukemia, and solid tumors. ABT-199 has been developed as a targeted therapy for these cancers, with promising results in preclinical and clinical studies.
Wirkmechanismus
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a higher affinity for BCL-2 than other anti-apoptotic proteins, such as BCL-XL, which may contribute to its selectivity for BCL-2-dependent cancers.
Biochemical and Physiological Effects:
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in BCL-2-dependent tumor cells, both in vitro and in vivo. In addition, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2-dependent tumor cells. However, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has limitations, such as its poor solubility and potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the development of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide and related compounds. These include the optimization of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide's pharmacokinetic properties, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents. In addition, the development of next-generation BCL-2 inhibitors with improved potency and selectivity is an active area of research.
Synthesemethoden
The synthesis of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with acryloyl chloride to form N-(3-methylbenzyl)acrylamide. This intermediate is then reacted with piperidinecarboxylic acid to form N-(3-methylbenzyl)-4-piperidinecarboxamide. Finally, allyl bromide is added to the piperidine nitrogen to form N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown potent activity against BCL-2-dependent tumor cells, including lymphoma, leukemia, and solid tumors. In clinical trials, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated promising efficacy in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other BCL-2-dependent cancers.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-9-18-17(20)16-7-10-19(11-8-16)13-15-6-4-5-14(2)12-15/h3-6,12,16H,1,7-11,13H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERCMMUBLAXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.